molecular formula C19H21ClN4O3 B8286280 1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea

1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea

Cat. No. B8286280
M. Wt: 388.8 g/mol
InChI Key: YERWBUDFGKQUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08629137B2

Procedure details

530 mL (6.1 mol) chlorosulphonyl isocyanate were placed in 6 L THF and cooled to −15° C. A solution of 1.25 kg (3.63 mol) benzyl 4-(2-chloro-pyridin-3-yl-amino)-piperidine-1-carboxylate in 7 L THF was then added dropwise to this mixture within one hour such that the temperature of the reaction mixture did not exceed −7° C. The mixture was stirred for 90 minutes at approx. −8° C. and then 700 mL water were added dropwise within 30 minutes. The mixture was stirred for 30 minutes at approx. 10° C. and then slowly combined with 8.1 L sodium hydroxide solution (2 mol/L). The reaction mixture was then heated to 50° C. and the phases were separated. The organic phase was washed with 2 L water. Then 10 L solvent were distilled off from the organic phase, 15 L butyl acetate were added to the residue and another 8 L were distilled off. The product was crystallised by slow cooling to 0° C. The precipitate was suction filtered, washed with 2 L butyl acetate and dried at 40° C.
Quantity
530 mL
Type
reactant
Reaction Step One
Quantity
1.25 kg
Type
reactant
Reaction Step Two
Name
Quantity
7 L
Type
solvent
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
8.1 L
Type
reactant
Reaction Step Four
Name
Quantity
6 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClS([N:5]=[C:6]=[O:7])(=O)=O.[Cl:8][C:9]1[C:14]([NH:15][CH:16]2[CH2:21][CH2:20][N:19]([C:22]([O:24][CH2:25][C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)=[O:23])[CH2:18][CH2:17]2)=[CH:13][CH:12]=[CH:11][N:10]=1.O.[OH-].[Na+]>C1COCC1>[Cl:8][C:9]1[C:14]([N:15]([CH:16]2[CH2:17][CH2:18][N:19]([C:22]([O:24][CH2:25][C:26]3[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=3)=[O:23])[CH2:20][CH2:21]2)[C:6]([NH2:5])=[O:7])=[CH:13][CH:12]=[CH:11][N:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
530 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Step Two
Name
Quantity
1.25 kg
Type
reactant
Smiles
ClC1=NC=CC=C1NC1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
7 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
8.1 L
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
6 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 90 minutes at approx. −8° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed −7° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes at approx. 10° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 50° C.
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic phase was washed with 2 L water
DISTILLATION
Type
DISTILLATION
Details
Then 10 L solvent were distilled off from the organic phase, 15 L butyl acetate
ADDITION
Type
ADDITION
Details
were added to the residue
DISTILLATION
Type
DISTILLATION
Details
another 8 L were distilled off
CUSTOM
Type
CUSTOM
Details
The product was crystallised
TEMPERATURE
Type
TEMPERATURE
Details
by slow cooling to 0° C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 2 L butyl acetate
CUSTOM
Type
CUSTOM
Details
dried at 40° C.

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
ClC1=NC=CC=C1N(C(=O)N)C1CCN(CC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.